N'-[3-(trifluoromethyl)phenyl]carbamimidothioic acid
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Overview
Description
N’-[3-(trifluoromethyl)phenyl]carbamimidothioic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a carbamimidothioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using photoredox catalysis, where visible light drives the reaction in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of N’-[3-(trifluoromethyl)phenyl]carbamimidothioic acid may involve large-scale trifluoromethylation reactions using cost-effective and safe reagents. A facile method to introduce trifluoromethyl groups on a variety of secondary amines has been developed, avoiding expensive and hazardous reagents . This method can be adapted for industrial-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[3-(trifluoromethyl)phenyl]carbamimidothioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl sulfoxides or sulfones, while reduction can produce trifluoromethyl amines .
Scientific Research Applications
N’-[3-(trifluoromethyl)phenyl]carbamimidothioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: It is explored for its potential therapeutic effects and as a precursor in drug development.
Mechanism of Action
The mechanism by which N’-[3-(trifluoromethyl)phenyl]carbamimidothioic acid exerts its effects involves the interaction of the trifluoromethyl group with molecular targets. The trifluoromethyl group enhances the compound’s chemical and metabolic stability, lipophilicity, and binding selectivity . These interactions can modulate various molecular pathways, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- N-[3,5-bis(trifluoromethyl)phenyl]carbamimidothioic acid
- N-[2-chloro-5-(trifluoromethyl)phenyl]carbamimidothioic acid
- tert-butyl 4-(trifluoromethyl)piperazine-1-carboxylate
Uniqueness
N’-[3-(trifluoromethyl)phenyl]carbamimidothioic acid is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
N'-[3-(trifluoromethyl)phenyl]carbamimidothioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2S/c9-8(10,11)5-2-1-3-6(4-5)13-7(12)14/h1-4H,(H3,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRUQAYFMKZMPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=C(N)S)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)N=C(N)S)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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